

Solubility Profile of 1-(4-isopropylcyclohexyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-isopropylcyclohexyl)ethanol

Cat. No.: B063086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **1-(4-isopropylcyclohexyl)ethanol**, a compound of interest in various industrial applications, particularly the fragrance industry. Understanding the solubility of this compound is crucial for formulation development, quality control, and toxicological studies. This document outlines its expected solubility in a range of solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow of the experimental process.

Predicted Solubility of 1-(4-isopropylcyclohexyl)ethanol

Quantitative solubility data for **1-(4-isopropylcyclohexyl)ethanol** is not extensively available in published literature. However, based on its chemical structure, which features a large nonpolar isopropylcyclohexyl group and a polar hydroxyl group, its solubility profile can be predicted based on the "like dissolves like" principle. The compound has an estimated LogP of 3.544, indicating a significant lipophilic character.^[1] An estimated water solubility is reported to be 84.67 mg/L at 25 °C.^[2]

The following table summarizes the expected qualitative solubility of **1-(4-isopropylcyclohexyl)ethanol** in various common solvents.

Solvent Class	Specific Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Very Low	The large, nonpolar alkyl group dominates the molecule, making it sparingly soluble in water despite the presence of a hydroxyl group capable of hydrogen bonding. [2]
Ethanol	Soluble		The ethanol molecule has both polar (hydroxyl) and nonpolar (ethyl) parts, allowing it to effectively solvate both the polar hydroxyl group and the nonpolar alkyl region of 1-(4-isopropylcyclohexyl)ethanol. [2]
Polar Aprotic	Acetone	Soluble	Acetone's polarity allows it to interact with the hydroxyl group, while its organic nature makes it a good solvent for the nonpolar bulk of the molecule.
Dimethyl Sulfoxide (DMSO)	Soluble		DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.

Nonpolar	Hexane	Soluble	As a nonpolar hydrocarbon, hexane will readily dissolve the large nonpolar isopropylcyclohexyl group through van der Waals interactions.
Toluene	Soluble		The aromatic, nonpolar nature of toluene makes it an effective solvent for lipophilic compounds.
Diethyl Ether	Soluble		Diethyl ether is a relatively nonpolar solvent that can also accept a hydrogen bond, making it a good solvent for this compound.
Aqueous Acid/Base	5% Aqueous HCl	Insoluble	The hydroxyl group is not basic enough to be protonated by dilute acid, so its solubility is not expected to increase significantly compared to water.
5% Aqueous NaOH	Insoluble		The hydroxyl group is not acidic enough to be deprotonated by a dilute base, so its solubility is not expected to increase significantly compared to water.

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

This section details a standard laboratory procedure for the quantitative determination of the solubility of a solid organic compound like **1-(4-isopropylcyclohexyl)ethanol** in a given solvent.

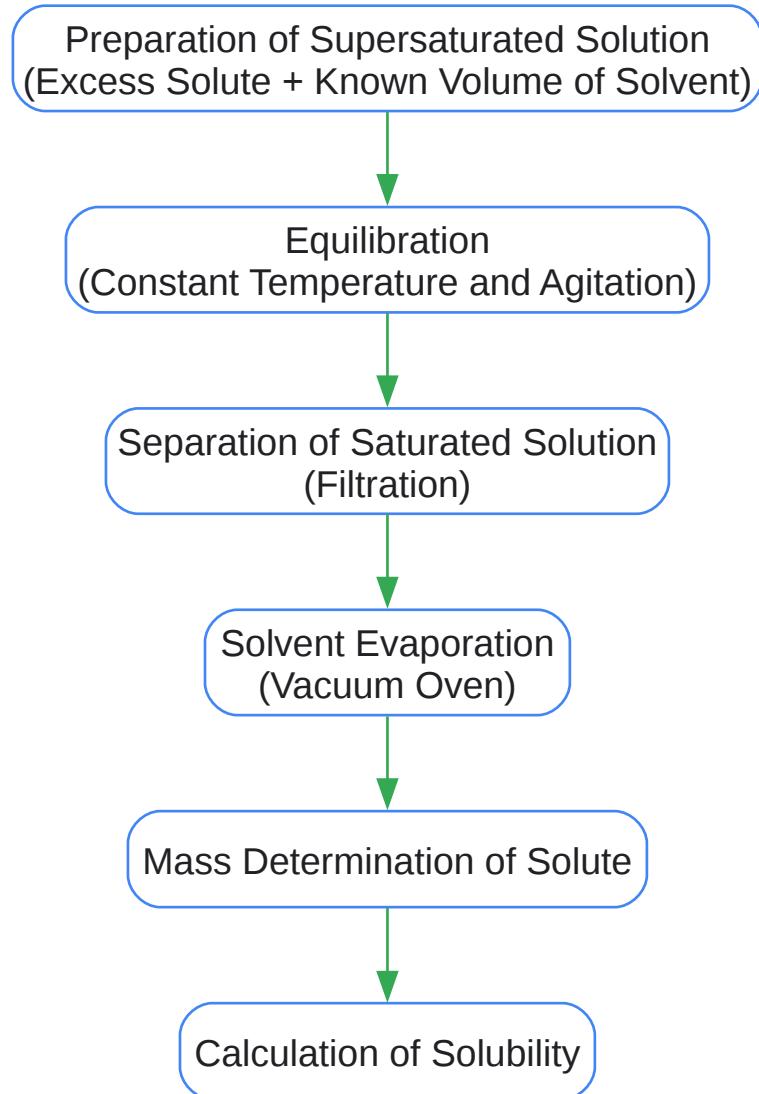
Objective: To determine the mass of **1-(4-isopropylcyclohexyl)ethanol** that can be dissolved in a specific volume of a solvent at a constant temperature to achieve a saturated solution.

Materials:

- **1-(4-isopropylcyclohexyl)ethanol** (solid)
- Selected solvent(s)
- Analytical balance (accurate to ± 0.0001 g)
- Temperature-controlled shaker or water bath
- Vials with screw caps
- Syringe filters (e.g., 0.45 μ m PTFE)
- Pre-weighed glass vials for collecting filtrate
- Vacuum oven or desiccator

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of solid **1-(4-isopropylcyclohexyl)ethanol** to a series of vials. The exact amount should be more than what is expected to dissolve.
 - Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.


- Equilibration:
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.
- Separation of Saturated Solution:
 - After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
 - Carefully draw the supernatant (the clear, saturated solution) into a syringe.
 - Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.
- Solvent Evaporation:
 - Accurately weigh the vial containing the filtered saturated solution.
 - Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator under vacuum can be used.
- Determination of Solute Mass:
 - Once the solvent has completely evaporated, reweigh the vial containing the dried solute.
 - The mass of the dissolved **1-(4-isopropylcyclohexyl)ethanol** is the final mass of the vial minus the initial mass of the empty vial.
- Calculation of Solubility:
 - Calculate the solubility using the following formula:
 - Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of solvent used (L))

Safety Precautions:

- Always work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **1-(4-isopropylcyclohexyl)ethanol** and the chosen solvents before starting the experiment.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **1-(4-isopropylcyclohexyl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 1-(4-isopropylcyclohexyl)ethanol (EVT-431830) | 63767-86-2 [evitachem.com]

- 2. isopropyl cyclohexyl ethanol, 3650-46-2 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Solubility Profile of 1-(4-isopropylcyclohexyl)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063086#solubility-of-1-4-isopropylcyclohexyl-ethanol-in-different-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com